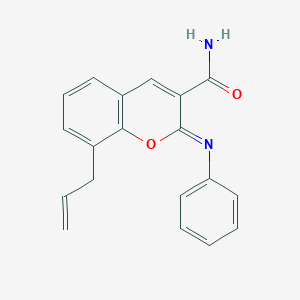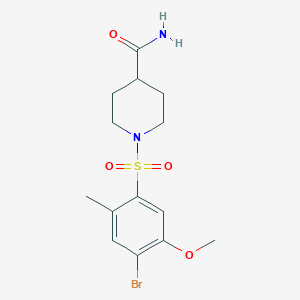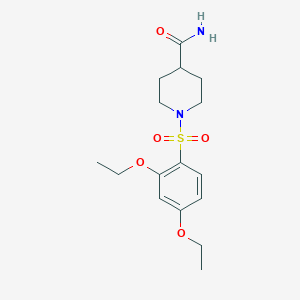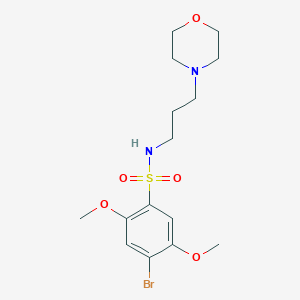![molecular formula C18H25NO3S B511671 (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine CAS No. 1011635-26-9](/img/structure/B511671.png)
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is an organic compound with the molecular formula C18H25NO3S and a molecular weight of 335.462 g/mol . It is a sulfonamide derivative of naphthalene, characterized by the presence of a butoxy group at the 4-position and a tert-butyl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is then reduced to form 4-aminonaphthalene.
Sulfonation: 4-aminonaphthalene is sulfonated to introduce the sulfonamide group, forming 4-aminonaphthalene-1-sulfonamide.
Alkylation: The sulfonamide is then alkylated with tert-butyl chloride to introduce the tert-butyl group.
Butoxylation: Finally, the compound is butoxylated to introduce the butoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzenesulfonamide: Similar structure but lacks the butoxy group.
N-butylbenzenesulfonamide: Similar sulfonamide structure but with a butyl group instead of tert-butyl and butoxy groups.
Uniqueness
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is unique due to the presence of both butoxy and tert-butyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1011635-26-9 |
|---|---|
Molecular Formula |
C18H25NO3S |
Molecular Weight |
335.5g/mol |
IUPAC Name |
4-butoxy-N-tert-butylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-5-6-13-22-16-11-12-17(15-10-8-7-9-14(15)16)23(20,21)19-18(2,3)4/h7-12,19H,5-6,13H2,1-4H3 |
InChI Key |
SLGLCPJZKXPEBG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide](/img/structure/B511597.png)



amine](/img/structure/B511607.png)
amine](/img/structure/B511608.png)



amine](/img/structure/B511620.png)


amine](/img/structure/B511631.png)
